molecular formula C25H25NO2 B1673182 (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 210179-46-7

(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B1673182
CAS No.: 210179-46-7
M. Wt: 371.5 g/mol
InChI Key: UBMPKJKGUQDHRM-UHFFFAOYSA-N

Description

JWH 081 is a synthetic cannabinoid belonging to the naphthoylindole family. It was developed by the American chemist John W. Huffman and is known for its analgesic properties. This compound acts as a cannabinoid agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2, with a higher affinity for the cannabinoid receptor 1 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

JWH-081 has a strong affinity for the cannabinoid receptors (CB1 and CB2), both being G-protein coupled receptors . It is more selective for the CB1 receptor . The CB1 receptor is primarily found in the central and peripheral nervous system, located on nerve terminals . Activation of the CB1 receptor is responsible for the elevating mood and addictive property of cannabinoids .

Cellular Effects

JWH-081 can initiate pathophysiological changes in many tissues which can be severe enough to damage the normal functionality of our body systems . The activation of these receptors can enkindle many downstream signaling pathways, including oxidative stress, inflammation, and apoptosis that ultimately can produce deleterious changes in many organs .

Molecular Mechanism

JWH-081 exerts its effects at the molecular level through its interaction with the CB1 and CB2 receptors . It acts as a cannabinoid agonist, binding to these receptors and initiating a cascade of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, urine specimens could be positive for JWH-018-COOH for more than 6 weeks and JWH-073-COOH for more than 3 weeks after ingestion . This suggests that the effects of JWH-081 can persist for a significant period of time.

Dosage Effects in Animal Models

The effects of JWH-081 vary with different dosages in animal models . For example, animals treated with 5 mg/kg of JWH-081 showed traction and tremor. Their locomotor activities and rotarod retention time were significantly decreased .

Metabolic Pathways

The main metabolites of JWH-081 appear to be monohydroxylations of the alkyl chain, indole or naphthyl group for JWH-018 and O-demethylation along with monohydroxylation for JWH-081 . This suggests that JWH-081 is metabolized through these pathways.

Subcellular Localization

Given its interaction with the CB1 and CB2 receptors, which are primarily found in the central and peripheral nervous system, it is likely that JWH-081 localizes to these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 081 involves the reaction of 4-methoxynaphthalen-1-yl with 1-pentylindol-3-ylmethanone. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of JWH 081 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

JWH 081 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH 081. These derivatives can exhibit different pharmacological properties compared to the parent compound .

Scientific Research Applications

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and neuroprotection.

    Industry: JWH 081 is used in the development of new synthetic cannabinoids for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JWH 081

JWH 081 is unique due to its high selectivity for the cannabinoid receptor 1 and its distinct chemical structure. This selectivity makes it a valuable tool for studying the pharmacology of cannabinoid receptors and developing new therapeutic agents .

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMPKJKGUQDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175225
Record name JWH 081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210179-46-7
Record name JWH 081
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210179-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-081
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Record name JWH 081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210179-46-7
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Record name JWH-081
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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